molecular formula C21H11NO5S B555847 Fluorescein isothiocyanate isomer I CAS No. 3012-71-3

Fluorescein isothiocyanate isomer I

Cat. No.: B555847
CAS No.: 3012-71-3
M. Wt: 389.4 g/mol
InChI Key: WLJPEKSIBAZDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein-5-isothiocyanate (5-FITC) is an isomer of fluorescein isothiocyanate (FITC), which is commonly used as a mixture of the 5- and 6-isothiocyanate isomers . It reacts with amine and thiol groups to form conjugates with proteins, lipids, and other molecules for detection by a variety of fluorescent-based applications . It serves as a marker substance for the visualization and detection of tissue-bound biomolecules like antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides in samples of human origin .


Synthesis Analysis

An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . This method also includes the unique synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate .


Molecular Structure Analysis

The isothiocyanate (–N=C=S) group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present . The lactone as well as the p-quinoid forms of FITC are available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .


Chemical Reactions Analysis

FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .


Physical and Chemical Properties Analysis

Fluorescein-5-isothiocyanate has a molecular weight of 389.38 g/mol . It has an absorption maximum λ max (Sodium hydroxide solution 0.1 mol/l) of 488 - 494 nm . It exists in two forms having different solubility .

Scientific Research Applications

  • Labeling of Proteins and Peptides : FITC has been used for labeling proteins and peptides. It binds to lysine residues of proteins to form a stable thiourea linkage without releasing any byproduct. This property makes it an ideal tool for labeling biomolecules like peptides and proteins, although some challenges such as cyclization during solid phase peptide synthesis and the need for spacers like amino hexanoic acid have been noted (Jullian et al., 2009).

  • Study of Enzymatic Functions : FITC has been used to study the functions of enzymes like Na+- and K+-dependent ATPase and Ca-ATPase from sarcoplasmic reticulum. It acts as a potent inhibitor and helps in understanding the interaction of these enzymes with nucleotides and ions, providing insights into their ATP-binding sites (Pick, 1981).

  • Fluorescent Sensing Probes : FITC has been employed in the development of fluorescent sensing probes. For instance, fluorescein-labeled starch maleate nanoparticles have been used for the detection of metal ions like Ag+ and Pb2+ (Chin et al., 2014).

  • Measurement of Intracellular pH : FITC displays pH-indicative properties, making it useful for measuring intracellular and intraorganellar pH in biological material (Lanz et al., 1997).

  • Fluorescein-Guided Surgery : In medical research, FITC has been used as a "contrast-enhancer" in fluorescein-guided surgery for tumor resection, particularly in high-grade glioma resections (Catapano et al., 2017).

  • Capillary Electrophoresis and Analysis : FITC-labeled compounds have been separated using capillary zone electrophoresis (CZE) for rapid analysis, demonstrating its utility in biochemical assays (Moore and Jorgenson, 1993).

  • Intestinal Permeability Measurement : In poultry research, FITC-dextran (FITC-d) is used as an indicator of intestinal paracellular permeability. This has become particularly important as the industry moves toward antibiotic-free production (Liu et al., 2021).

  • Nucleic Acid Labeling : FITC has been used to prepare oligonucleotides carrying fluorescein labels, enabling the creation of high-quality biosensors and other applications in genetic research (Haralambidis et al., 1987).

Mechanism of Action

Fluorescein sodium is used extensively as a diagnostic tool in the field of ophthalmology. It has a maximum absorbance of 494 nm and an emission maximum of 521 nm . The yellowish-green fluorescence of the compound can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas .

Safety and Hazards

Fluorescein-5-isothiocyanate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fumes and to wear protective gloves/protecting clothing/eye protection/face protection .

Future Directions

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications including flow cytometry . Due to the problem of photobleaching, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been tailored for various chemical and biological applications where greater photostability, higher fluorescence intensity, or different attachment groups are needed .

Properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJPEKSIBAZDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014888
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-71-3
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-4-isothiocyanatobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein isothiocyanate isomer I
Reactant of Route 2
Reactant of Route 2
Fluorescein isothiocyanate isomer I
Reactant of Route 3
Reactant of Route 3
Fluorescein isothiocyanate isomer I
Reactant of Route 4
Reactant of Route 4
Fluorescein isothiocyanate isomer I
Reactant of Route 5
Reactant of Route 5
Fluorescein isothiocyanate isomer I
Reactant of Route 6
Fluorescein isothiocyanate isomer I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.